molecular formula C24H22N2O2 B4180620 N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide

Cat. No.: B4180620
M. Wt: 370.4 g/mol
InChI Key: QKZLDNRBALLSQK-UHFFFAOYSA-N
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Description

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide is a complex organic compound that features a pyrrolidine ring attached to a phenyl group, which is further connected to a biphenyl carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Attachment to Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a carbonylation reaction.

    Formation of Biphenyl Carboxamide: The final step involves the coupling of the pyrrolidinylcarbonyl phenyl intermediate with a biphenyl carboxamide under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or substituted aromatic compounds.

Scientific Research Applications

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl carboxamide structure can enhance binding affinity and specificity, leading to more effective modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1-pyrrolidinylcarbonyl)phenyl]nicotinamide
  • N-[4-(1-pyrrolidinylcarbonyl)phenyl]cyclohexanecarboxamide
  • 4-[(1-pyrrolidinyl)carbonyl]phenylboronic acid

Uniqueness

N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-biphenylcarboxamide is unique due to its specific combination of a pyrrolidine ring and a biphenyl carboxamide structure. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(20-10-8-19(9-11-20)18-6-2-1-3-7-18)25-22-14-12-21(13-15-22)24(28)26-16-4-5-17-26/h1-3,6-15H,4-5,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKZLDNRBALLSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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